molecular formula C16H12ClF3N4O4S B11074608 4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11074608
M. Wt: 448.8 g/mol
InChI Key: ZINVKJMHMZFDHT-UHFFFAOYSA-N
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Description

4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes an amino group, a chlorophenyl group, and a trifluoromethyl group, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

The synthesis of 4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically begins with the chlorination of aniline to form 3-chloroaniline. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield 4-amino-N-(3-chlorophenyl)benzenesulfonamide .

Chemical Reactions Analysis

4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity and function . The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE include:

Properties

Molecular Formula

C16H12ClF3N4O4S

Molecular Weight

448.8 g/mol

IUPAC Name

4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C16H12ClF3N4O4S/c17-9-2-1-3-11(8-9)24-13(25)15(16(18,19)20,22-14(24)26)23-29(27,28)12-6-4-10(21)5-7-12/h1-8,23H,21H2,(H,22,26)

InChI Key

ZINVKJMHMZFDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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